molecular formula C8H9BrO2 B1268467 5-Bromo-2-methoxybenzyl alcohol CAS No. 80866-82-6

5-Bromo-2-methoxybenzyl alcohol

Cat. No. B1268467
CAS RN: 80866-82-6
M. Wt: 217.06 g/mol
InChI Key: HAOOGRLZVQWDBY-UHFFFAOYSA-N
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Patent
US07807709B2

Procedure details

To a suspension of 5-bromo-2-methoxy-benzaldehyde (7.00 g, 32.2 mmol) in MeOH (40 mL), cooled to 0 to 5° C., is added NaBH4 (1.40 g, 35.4 mmol). After stirring for 1 h, the mixture is poured into ice-water, followed by extraction with AcOEt. The combined organics are washed with brine, dried (Na2SO4) and concentrated to give the title product as off-white solid. TLC, Rf (hexane/AcOEt 3:1)=0.19. 1H-NMR (CDCl3): δ 2.24 (m, 2H), 3.88 (s, 3H), 4.68 (d, 2H), 6.79 (dd, 1H), 7.41 (dd, 1H), 7.45 (d, 1H) ppm.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH:9]=1)[CH:7]=[O:8].[BH4-].[Na+]>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH3:11])=[C:6]([CH2:7][OH:8])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with AcOEt
WASH
Type
WASH
Details
The combined organics are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.